molecular formula C17H13ClFN3OS B2701898 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide CAS No. 851132-85-9

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide

Cat. No. B2701898
M. Wt: 361.82
InChI Key: NXDFWHLXLMWSEL-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties .


Physical And Chemical Properties Analysis

It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

A study by Ghorab et al. (2015) focused on the synthesis of sulfonamide derivatives, including compounds related to 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide. These compounds were evaluated for their cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One compound demonstrated potent activity against breast cancer cells, highlighting the therapeutic potential of these derivatives in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Radioligand Development for PET Studies

Iwata et al. (2000) explored the synthesis of a compound, 3-[1H-imidazol-4-yl]propyl 4-fluorobenzyl ether, as a potential histamine H3 receptor ligand for use in clinical PET studies. This research contributes to the development of diagnostic tools in neurology and pharmacology, showcasing the application of related compounds in medical imaging (Iwata et al., 2000).

Antimicrobial and Anti-enzymatic Potential

Nafeesa et al. (2017) synthesized a series of derivatives, including 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, and evaluated them for antibacterial and anti-enzymatic properties. These studies reveal the compounds' potential in fighting bacterial infections and their use in studying enzyme inhibition mechanisms (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research by Mary et al. (2020) on benzothiazolinone acetamide analogs, closely related to 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide, focused on their photovoltaic efficiency and ligand-protein interactions. These studies provide insights into the application of these compounds in dye-sensitized solar cells and their potential in drug design, especially regarding their interactions with Cyclooxygenase 1 (COX1) (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Safety And Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structures. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound you’re working with .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds will continue to be an area of interest in drug development.

properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3OS/c18-12-4-3-5-13(10-12)22-9-8-20-17(22)24-11-16(23)21-15-7-2-1-6-14(15)19/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDFWHLXLMWSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide

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